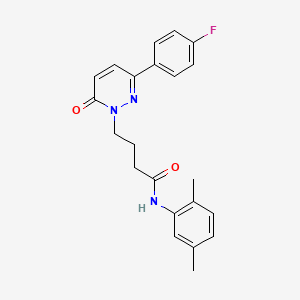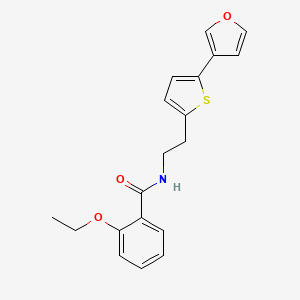
1-benzyl-1H-1,2,4-triazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-benzyl-1H-1,2,4-triazol-5(4H)-one is a heterocyclic compound containing a triazole ring. Triazoles are known for their diverse biological activities and are often used in pharmaceuticals and agrochemicals. The benzyl group attached to the triazole ring can influence the compound’s properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
1-benzyl-1H-1,2,4-triazol-5(4H)-one can be synthesized through various methods, including:
Cyclization Reactions: Starting from benzyl hydrazine and formamide, cyclization can occur under acidic or basic conditions to form the triazole ring.
Nucleophilic Substitution: Benzylation of 1H-1,2,4-triazol-5(4H)-one using benzyl halides in the presence of a base.
Industrial Production Methods
Industrial production methods may involve optimizing reaction conditions for higher yields and purity, such as using catalysts, controlling temperature, and employing continuous flow reactors.
化学反応の分析
Types of Reactions
1-benzyl-1H-1,2,4-triazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the triazole ring or the benzyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various alkyl or acyl groups.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of 1-benzyl-1H-1,2,4-triazol-5(4H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The benzyl group can enhance its binding affinity and specificity for certain molecular targets.
類似化合物との比較
Similar Compounds
1H-1,2,4-triazol-5(4H)-one: Lacks the benzyl group, which can affect its reactivity and biological activity.
1-phenyl-1H-1,2,4-triazol-5(4H)-one: Contains a phenyl group instead of a benzyl group, leading to different properties.
1-methyl-1H-1,2,4-triazol-5(4H)-one: The methyl group provides different steric and electronic effects compared to the benzyl group.
Uniqueness
1-benzyl-1H-1,2,4-triazol-5(4H)-one is unique due to the presence of the benzyl group, which can influence its chemical reactivity, biological activity, and potential applications. The benzyl group can enhance lipophilicity, improve membrane permeability, and affect the compound’s interaction with molecular targets.
特性
IUPAC Name |
2-benzyl-4H-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c13-9-10-7-11-12(9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,10,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCTFKQLIGBGEDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
212203-04-8 |
Source


|
| Record name | 1-benzyl-4,5-dihydro-1H-1,2,4-triazol-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-{6-[4-(furan-2-carbonyl)piperazin-1-yl]-6-oxohexyl}-3,4-dihydro-1,2,3-benzotriazin-4-one](/img/structure/B2904243.png)
![Methyl 2-[3-methyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2904244.png)
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-phenylbutanamide](/img/structure/B2904245.png)




![2-[[1-(3-Fluoro-4-methoxybenzoyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2904256.png)


![2-ethoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2904262.png)
![2-Cyclopropyl-1-{4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one](/img/structure/B2904264.png)

![Ethyl 5-(2-(3,4-dimethoxyphenyl)acetamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2904266.png)
